An In-depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)ethane (CAS Number: 1645-95-0)
An In-depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)ethane (CAS Number: 1645-95-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-2-(trifluoromethoxy)ethane, a fluorinated organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide combines known information with data from analogous compounds and general principles of trifluoromethoxy-containing molecules to offer a thorough resource.
Chemical and Physical Properties
The trifluoromethoxy group (-OCF₃) significantly influences the physicochemical properties of organic molecules, generally increasing lipophilicity, metabolic stability, and membrane permeability.[1][2] The properties of 1-Chloro-2-(trifluoromethoxy)ethane are summarized in the table below. Some values are estimated based on its bromo-analog, 1-Bromo-2-(trifluoromethoxy)ethane.[3][4]
| Property | Value | Source/Notes |
| CAS Number | 1645-95-0 | - |
| Molecular Formula | C₃H₄ClF₃O | - |
| Molecular Weight | 148.51 g/mol | Calculated |
| Appearance | Colorless liquid (predicted) | Analogous to similar compounds |
| Boiling Point | ~60-70 °C (estimated) | Based on 1-Bromo-2-(trifluoromethoxy)ethane (77-80 °C)[4] |
| Density | ~1.4-1.5 g/mL at 25 °C (estimated) | Based on 1-Bromo-2-(trifluoromethoxy)ethane (1.674 g/mL)[3] |
| Refractive Index | ~1.35 (estimated) | Based on 1-Bromo-2-(trifluoromethoxy)ethane (n20/D 1.367)[3] |
| Solubility | Insoluble in water; Soluble in common organic solvents | General property of similar compounds |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Two triplets corresponding to the -CH₂Cl and -CH₂O- protons. The protons closer to the chlorine will be further downfield. |
| ¹³C NMR | Two signals for the aliphatic carbons and a quartet for the trifluoromethoxy carbon due to coupling with fluorine. |
| ¹⁹F NMR | A singlet for the -OCF₃ group. |
| Mass Spectrometry (EI) | The molecular ion peak may be observed. Common fragmentation patterns for ethers include cleavage alpha to the oxygen.[5][6] Fragmentation may also involve the loss of Cl, CF₃, or OCF₃ radicals.[7] |
| Infrared (IR) | Strong C-F stretching bands are expected in the 1000-1300 cm⁻¹ region. C-O and C-Cl stretching bands will also be present.[8] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 1-Chloro-2-(trifluoromethoxy)ethane is not published. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One common method for the synthesis of similar ethers is the Williamson ether synthesis.
Proposed Synthesis of 1-Chloro-2-(trifluoromethoxy)ethane
This proposed two-step synthesis involves the formation of a trifluoromethoxide salt followed by its reaction with a suitable chloro-substituted electrophile.
Step 1: Generation of Trifluoromethoxide
-
Reaction: Trifluoromethanol (CF₃OH) is reacted with a strong base, such as sodium hydride (NaH), to generate the sodium trifluoromethoxide salt (NaOCF₃).
-
Detailed Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of trifluoromethanol (1.0 equivalent) in anhydrous THF via the dropping funnel to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Step 2: Williamson Ether Synthesis
-
Reaction: The in-situ generated sodium trifluoromethoxide is reacted with 1-bromo-2-chloroethane. The more reactive C-Br bond will undergo nucleophilic substitution.
-
Detailed Protocol:
-
To the freshly prepared solution of sodium trifluoromethoxide, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 1-Chloro-2-(trifluoromethoxy)ethane.
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Role in Drug Development
The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique electronic properties and steric profile.[9][10] While there is no specific data on the biological activity of 1-Chloro-2-(trifluoromethoxy)ethane, its structural motifs suggest potential applications as a building block in the synthesis of more complex drug candidates.
Key Attributes of the Trifluoromethoxy Group in Drug Design:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group make it resistant to metabolic degradation, which can lead to an increased half-life of a drug.[2]
-
Lipophilicity and Permeability: The -OCF₃ group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]
-
Modulation of Physicochemical Properties: The trifluoromethoxy group can fine-tune the pKa of nearby functional groups and influence the overall conformation of a molecule, potentially improving its binding affinity to a biological target.[2]
-
Bioisosteric Replacement: The trifluoromethoxy group can be used as a bioisostere for other groups, such as a methoxy or a chloro group, to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
Safety and Handling
Specific safety data for 1-Chloro-2-(trifluoromethoxy)ethane is not available. However, based on its structure and the properties of similar organofluorine compounds, the following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[11]
-
In case of contact:
-
Skin: Immediately wash the affected area with soap and plenty of water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is crucial to consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information before handling this compound. General safety guidelines for handling fluorine-containing compounds should be strictly followed.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-(trifluoromethoxy)ethane 1645-93-8 [sigmaaldrich.com]
- 4. 1-BroMo-2-trifluoroMethoxy-ethane [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. rtilab.com [rtilab.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nj.gov [nj.gov]
- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 14. Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. [sentryair.com]
